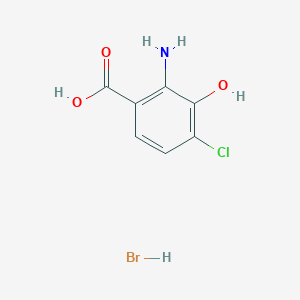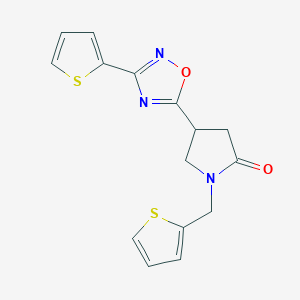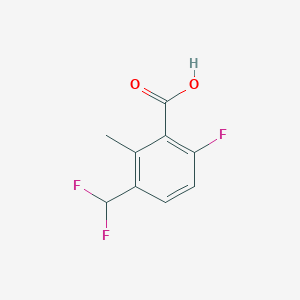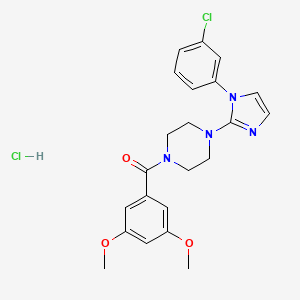![molecular formula C23H17NOS2 B2999984 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-85-9](/img/structure/B2999984.png)
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, also known as PTQ, is a synthetic compound with potential applications in scientific research.
Applications De Recherche Scientifique
Structural and Optical Properties :
- Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of related quinoline derivatives, focusing on thin film applications. They found that these compounds, when deposited as thin films, retain their chemical bonds and exhibit specific optical properties, such as transmittance and reflectance in a certain spectral range (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical Research :
- Khalid et al. (2019) explored the nonlinear optical (NLO) properties of quinoline derivatives, revealing their potential in technology-related applications. The study highlighted the significant NLO properties of these compounds, suggesting their usefulness in various technological applications (Khalid et al., 2019).
Electrochromic Properties :
- Berridge et al. (2007) synthesized a new terthiophene, including a quinoxaline unit, and studied its electrochromic properties. The polymer derived from this compound exhibited distinct color states and fast switching speeds, making it a candidate for electrochromic applications (Berridge et al., 2007).
Dielectric Properties :
- Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) analyzed the dielectric properties of quinoline derivative thin films, revealing their potential in electronic and electrical applications due to their specific dielectric behaviors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties :
- Zeyada, El-Nahass, and El-Shabaan (2016) also studied the photovoltaic properties of quinoline derivatives, particularly their applications in organic-inorganic photodiode fabrication. They found these compounds suitable for use as photodiodes, indicating their utility in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Stability and Charge Transfer :
- Padalkar and Sekar (2014) conducted a study on quinoline-based fluorophores, revealing insights into their molecular stability and charge transfer mechanisms. This suggests potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Chemical Synthesis and Reactions :
- Various studies have focused on the synthesis and reactions of thienoquinolines, highlighting their versatility in chemical synthesis and potential applications in the development of new compounds and materials (Görlitzer et al., 2006; Bakhite et al., 1991; Saoudi et al., 2015).
Biological Activity :
- Although not directly related to 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, there are studies exploring the biological activities of related quinoline compounds, indicating a broader scope of research applications beyond the specified requirements (Dave & Rahatgaonkar, 2016; El-Gaby et al., 2006).
Propriétés
IUPAC Name |
6-phenoxy-4-[(E)-2-thiophen-2-ylethenyl]-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS2/c1-2-6-16(7-3-1)25-21-10-4-9-19-22(21)24-20(18-13-15-27-23(18)19)12-11-17-8-5-14-26-17/h1-12,14H,13,15H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMXKXNWEBILPM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)


![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)



![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2999922.png)

![2-{[(4-Butylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2999924.png)